meso-Octamethylcalix(4)pyrrole

説明

Significance within Macrocyclic Chemistry

The significance of meso-octamethylcalix(4)pyrrole in macrocyclic chemistry stems primarily from its role as a versatile and effective receptor for anions and ion pairs. osti.gov Initially synthesized over a century ago, its potential for anion binding was not recognized until the mid-1990s. osti.gov This discovery catalyzed extensive research into its complexation properties.

The macrocycle's ability to selectively bind anions is a key feature. researchgate.net This has led to its exploration in various applications, including anion sensing, extraction, and transport. nih.govrsc.org For instance, it has been shown to act as a carrier for cesium chloride ion pairs across model phospholipid bilayers. nih.gov The binding process is often accompanied by a distinct conformational change, a characteristic that is fundamental to its function as a molecular receptor. researchgate.net

Furthermore, the basic calix smolecule.compyrrole (B145914) framework can be readily modified at the meso-positions, allowing for the fine-tuning of its binding affinities and selectivities. nih.govrsc.org These modifications have led to the development of a wide range of derivatives with enhanced capabilities for recognizing specific guests. rsc.org

Historical Context of Calixpyrrole Research Evolution

The journey of this compound began in 1886 with its first synthesis by Baeyer, who used an acid-catalyzed condensation of pyrrole with acetone (B3395972). nih.govosti.gov For nearly a century, despite its availability, the compound, also known as meso-octamethylporphyrinogen, was studied only intermittently. nih.gov

A pivotal moment in the history of calixpyrrole research occurred in 1996, when the ability of this compound to form complexes with anions in both solution and the solid state was reported. nih.govnih.gov This discovery of its supramolecular properties sparked a surge of interest in the scientific community. bgsu.edu Researchers began to explore its potential as a synthetic receptor, leading to numerous studies aimed at understanding and enhancing its anion binding capabilities. bgsu.edu

Subsequent research has focused on several key areas:

Structural Modifications: The development of strapped, two-walled, and four-walled calix smolecule.compyrrole derivatives to improve binding affinity and selectivity. nih.govrsc.org

Ion-Pair Recognition: The discovery in 2005 that calix smolecule.compyrroles can bind ion pairs, with the anion bound to the pyrrole NH groups and a large, charge-diffuse cation interacting with the electron-rich cavity of the anion complex. nih.gov

Applications: The exploration of calixpyrroles as anion sensors, separation agents, and transmembrane transporters. nih.govnih.gov

This evolution has transformed this compound from a chemical curiosity into a foundational molecule in the field of host-guest chemistry.

Fundamental Architectural Features of this compound

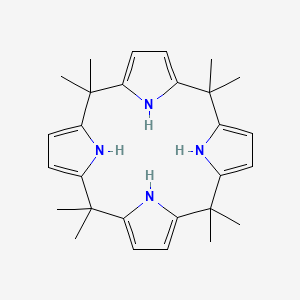

The structure of this compound is defined by a 20-membered macrocyclic ring composed of four pyrrole units linked at their alpha-positions by methine bridges. A key feature is the presence of eight methyl groups at these interconnecting meso-positions.

Table 1: Key Structural and Molecular Properties

| Property | Value/Description |

| Molecular Formula | C₂₈H₃₆N₄ |

| Molecular Weight | 428.62 g/mol |

| Pyrrole Rings | 4 |

| Meso-Methyl Groups | 8 |

| Hydrogen Bond Donors | 4 (pyrrole N-H groups) |

A remarkable aspect of its architecture is its conformational flexibility. This compound can adopt several distinct conformations, with the primary ones being the cone, partial cone, 1,2-alternate, and 1,3-alternate. researchgate.net In the absence of a guest, the 1,3-alternate conformation is the most thermodynamically stable in solution. rsc.org

Upon binding an anion, the macrocycle undergoes a significant conformational change to the cone conformation. researchgate.net In this arrangement, the four pyrrole N-H groups converge to form a well-defined binding cavity, creating an array of hydrogen bonds that stabilize the complexed anion. nih.gov This induced-fit mechanism is central to its function as a molecular receptor. The electron-rich cavity formed by the cone-shaped calix smolecule.compyrrole-anion complex can also engage in π-cation interactions, enabling the simultaneous binding of a cation. nih.gov

Table 2: Conformational States of this compound

| Conformation | Description |

| 1,3-Alternate | The most stable conformation in the free state. |

| Cone | Adopted upon anion binding, creating a binding cavity. |

| Partial Cone | An intermediate conformation. |

| 1,2-Alternate | Another possible, less stable conformation. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,5,10,10,15,15,20,20-octamethyl-21,22,23,24-tetrahydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16,29-32H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCHDFOYWDLFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C1N5)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348292 | |

| Record name | meso-Octamethylcalix(4)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4475-42-7 | |

| Record name | meso-Octamethylcalix[4]pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4475-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-Octamethylcalix(4)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-Octamethylcalix(4)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Functionalization of Meso Octamethylcalix 4 Pyrrole

Classic Synthetic Routes and Catalytic Advancements

The synthesis of meso-octamethylcalix(4)pyrrole, a cornerstone of calixpyrrole chemistry, has evolved from classic acid-catalyzed methods to more advanced and environmentally benign approaches.

Acid-Catalyzed Condensation Strategies

The archetypal synthesis of this compound involves the acid-catalyzed condensation of pyrrole (B145914) with acetone (B3395972). This reaction, first reported by Baeyer in 1886, is a variation of the Rothemund reaction, which is a broader method for synthesizing porphyrins and related macrocycles. osti.govresearchgate.netclockss.orgwikipedia.org The mechanism entails the electrophilic substitution of the pyrrole ring at its α-positions by the protonated ketone, followed by oligomerization and subsequent cyclization to form the tetrapyrrolic macrocycle. clockss.orgsci-hub.se

A variety of protic and Lewis acids have been employed to catalyze this condensation. Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and methanesulfonic acid (CH₃SO₃H) have been traditionally used. clockss.orgicm.edu.plnih.gov For instance, the condensation of pyrrole and acetone in the presence of aqueous hydrochloric acid or methanesulfonic acid in methanol (B129727) is a common method for preparing this compound. icm.edu.plnih.gov Trifluoroacetic acid has also been utilized, yielding both this compound and its N-confused isomer. icm.edu.plnih.gov

Lewis acids, including boron tribromide (BBr₃) and boron trifluoride (BF₃), have also proven effective as catalysts. icm.edu.plnih.gov These catalysts function by activating the ketone towards nucleophilic attack by the pyrrole ring. mdpi.com The choice of acid catalyst can significantly influence the reaction yield and the distribution of products, including the formation of linear polypyrrolic byproducts and other cyclic isomers. clockss.orgsci-hub.se

Table 1: Comparison of Acid Catalysts in the Synthesis of meso-Octamethylcalix(4)pyrrole

| Catalyst | Reactants | Solvent | Key Observations | Reference(s) |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Pyrrole, Acetone | Methanol | Classic, effective method. | icm.edu.plnih.gov |

| Methanesulfonic Acid (CH₃SO₃H) | Pyrrole, Acetone | Methanol | Improved synthesis reported by Rothemund and Gage. | clockss.orgrsc.org |

| Trifluoroacetic Acid | Pyrrole, Acetone | Ethanol (B145695) | Yields both the desired product and its N-confused isomer. | icm.edu.plnih.gov |

| Boron Trifluoride (BF₃) | Pyrrole, Acetone | - | Effective Lewis acid catalyst. | icm.edu.plnih.gov |

| Bismuth Nitrate (B79036) (Bi(NO₃)₃) | Pyrrole, Acetone | - | Lewis acid that can also catalyze the formation of calix researchgate.netpyrrole. | mdpi.com |

Eco-Friendly and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic routes for calixpyrroles. These "green" approaches focus on the use of reusable catalysts and milder reaction conditions to minimize hazardous waste and improve efficiency. bibliotekanauki.plresearchgate.net

One notable advancement is the use of solid acid catalysts, such as Amberlyst-15, a sulfonated polystyrene resin. nih.govmdpi.com The reaction of pyrrole and acetone in the presence of Amberlyst-15 in dichloromethane (B109758) provides a high yield of this compound. nih.govresearchgate.net A key advantage of this method is the ease of catalyst recovery and reuse, making the process more sustainable. nih.govmdpi.com

Heteropolyacids, such as Preyssler and Wells-Dawson type tungstophosphoric acids, have also emerged as efficient and reusable catalysts for this synthesis. icm.edu.plbibliotekanauki.plbas.bg These catalysts operate under mild, eco-friendly conditions at room temperature and can be easily separated from the reaction mixture for subsequent use. icm.edu.plbibliotekanauki.pl Microwave-assisted synthesis has also been explored as a green chemistry approach, often leading to shorter reaction times and improved yields. bibliotekanauki.pl

Table 2: Green Catalysts for meso-Octamethylcalix(4)pyrrole Synthesis

| Catalyst | Reaction Conditions | Yield of meso-Octamethylcalix(4)pyrrole | Advantages | Reference(s) |

|---|---|---|---|---|

| Amberlyst-15 | Dichloromethane, 8 hours, room temperature | 83% | Reusable, eco-friendly, high yield. | nih.govmdpi.comresearchgate.net |

| Preyssler Heteropolyacid | Chloroform (B151607), 6 hours, room temperature | Excellent | Reusable, mild conditions, environmentally friendly. | icm.edu.plbibliotekanauki.plbas.bg |

| Wells-Dawson Heteropolyacid | Chloroform, 6 hours, room temperature | Excellent | Reusable, mild conditions, environmentally friendly. | icm.edu.plbibliotekanauki.pl |

Strategies for Derivatization and Structural Modification

The functionalization of the this compound scaffold is crucial for tuning its properties and expanding its applications in areas such as anion recognition and catalysis. osti.govresearchgate.netosti.gov Derivatization can be achieved at three main positions: the C-rim (the carbon atoms of the pyrrole rings not involved in the macrocyclic linkage), the β-pyrrolic positions, and the meso-positions. rsc.org

C-Rim Functionalization via Lithiation and Electrophilic Quenching

A versatile method for introducing functional groups onto the C-rim of this compound is through a lithiation-electrophilic quench sequence. nih.govacs.orgacs.org This strategy allows for the selective monosubstitution of the macrocycle. nih.govacs.org The process involves the treatment of this compound with a strong base, typically n-butyllithium (n-BuLi), to deprotonate one of the pyrrolic C-H bonds. The resulting lithiated intermediate is then reacted with a suitable electrophile to install the desired functional group. nih.govacs.org

This method has been optimized to maximize the yield of the monosubstituted derivative while minimizing the formation of di- and tri-substituted products. nih.govacs.org A variety of electrophiles have been successfully employed, leading to the synthesis of C-rim functionalized calix nih.govpyrroles bearing carboxyl, ester, iodo, and formyl groups. nih.govacs.orgacs.org

Table 3: Examples of C-Rim Functionalization

| Electrophile | Functional Group Introduced | Reference(s) |

|---|---|---|

| Carbon Dioxide (CO₂) | Carboxyl (-COOH) | nih.govacs.org |

| Ethyl bromoacetate | Ester (-COOEt) | acs.org |

| Iodine (I₂) | Iodo (-I) | nih.govacs.org |

| N-formylpiperidine | Formyl (-CHO) | nih.govacs.org |

β-Pyrrolic Position Substitution

Functionalization at the β-pyrrolic positions of the calix nih.govpyrrole core is generally more challenging than at the meso-positions. osti.gov However, it offers a direct way to modify the electronic properties and steric environment of the pyrrole rings within the macrocycle. osti.govtandfonline.com

One of the key strategies for β-pyrrolic substitution is halogenation. tandfonline.com For instance, mono-halogenated (F, Cl, Br, I) meso-octamethylcalix(4)pyrroles have been synthesized. tandfonline.com These substitutions have been shown to fine-tune the anion binding properties of the calixpyrrole. tandfonline.com Another approach involves the introduction of alkynyl substituents at the β-positions, which can then be used in further coupling reactions to create more complex structures, such as bis-calix nih.govpyrroles. osti.gov The synthesis of β-octaalkyl-substituted calix nih.govpyrroles has also been achieved through the condensation of appropriately substituted pyrroles with acetone. rsc.org

Meso-Position Substitution and Extension

Modification at the sp³-hybridized meso-carbon bridges is a widely used strategy to alter the shape, size, and functionality of the calix nih.govpyrrole cavity. osti.govrsc.orgrsc.orgrsc.orgacs.orgnih.gov This can be achieved by either synthesizing the calixpyrrole from a functionalized ketone or by post-synthetic modification. osti.govrsc.org

A significant area of research in this domain is the synthesis of "strapped" calix nih.govpyrroles. researchgate.netosti.govrsc.org These molecules feature a strap or bridge connecting two of the meso-positions, which can preorganize the macrocycle for enhanced and more selective binding of guests. researchgate.netrsc.org The synthesis of such systems often involves a [2+2] condensation of a dipyrromethane with a diketone. osti.gov

Another important class of meso-modified calixpyrroles are the aryl-extended derivatives. acs.orgnih.gov These are synthesized by condensing pyrrole with aryl ketones, resulting in calix nih.govpyrroles with one or more aryl groups at the meso-positions. acs.orgnih.gov These aryl "walls" extend the cavity of the macrocycle, influencing its host-guest chemistry. acs.orgnih.gov Furthermore, calix nih.govpyrroles bearing functional groups such as hydroxyl or urea (B33335) attached to the meso-positions via alkyl linkers have been synthesized, demonstrating the versatility of meso-position functionalization for creating sophisticated receptors. rsc.org The introduction of chiral substituents at the meso-position has also been reported, opening avenues for enantioselective recognition. rsc.org

Incorporation of Bulky Substituents

The introduction of bulky substituents at the meso-positions of the calix(4)pyrrole core is a strategic approach to influence its conformational properties and solubility. cas.cztubitak.gov.tr A common method involves the mixed condensation of pyrrole with a combination of ketones, such as cyclohexanone (B45756) and various acetophenone (B1666503) derivatives. tubitak.gov.tr This approach allows for the incorporation of both cyclic aliphatic and aromatic groups onto the macrocyclic framework. tubitak.gov.tr

For instance, the reaction of pyrrole with 4-phenylcyclohexanone (B41837) and cyclohexanone in the presence of methanesulfonic acid in methanol has been utilized to synthesize calix(4)pyrroles with bulky phenyl-substituted cyclohexyl groups at the meso-positions. tubitak.gov.tr The presence of these bulky aliphatic and aromatic units enhances the solubility of the resulting calix(4)pyrroles in organic solvents. tubitak.gov.tr

The incorporation of bulky substituents can lead to the formation of configurational isomers, which can be identified through techniques like 1H NMR spectroscopy. tubitak.gov.tr The presence of multiple signals for pyrrolic and substituent protons is indicative of a mixture of isomers. tubitak.gov.tr

Table 1: Examples of Bulky Substituents Incorporated into Calix(4)pyrroles

| Substituent | Synthetic Method | Precursors | Reference |

| Cyclohexyl | Mixed condensation | Pyrrole, Cyclohexanone | tubitak.gov.tr |

| 4-Phenylcyclohexyl | Mixed condensation | Pyrrole, 4-Phenylcyclohexanone | tubitak.gov.tr |

| Phenyl | Mixed condensation | Pyrrole, Acetophenone | tubitak.gov.tr |

| 4-Iodophenyl | Mixed condensation | Pyrrole, 4-Iodoacetophenone | tubitak.gov.tr |

Aryl-Extended Calix(4)pyrroles

Aryl-extended calix(4)pyrroles are a significant class of derivatives where aryl substituents are introduced at the meso-positions. This modification creates a deeper and more functionalized hydrophobic cavity, enhancing the molecule's ability to bind various guest molecules. acs.orgnih.gov The synthesis of these compounds typically involves the condensation of pyrrole with aryl ketones. acs.orgresearchgate.net This often results in a mixture of configurational isomers. acs.orgnih.gov

The introduction of aryl groups can be designed to create "two-wall" or "four-wall" structures. acs.orgnih.gov The αα-isomers of "two-wall" aryl-extended calix(4)pyrroles possess an aromatic cleft with a polar binding site formed by the four converging pyrrole NH groups. acs.orgnih.gov In contrast, the αααα-isomers of "four-wall" calix(4)pyrroles feature a deep, polar aromatic cavity. acs.orgnih.gov

These aryl-extended structures are adept at binding anions, ion-pairs, and neutral electron-rich molecules in organic solvents. acs.orgnih.gov In aqueous environments, their binding is generally limited to neutral polar guests. acs.orgnih.gov Further functionalization of these aryl-extended calix(4)pyrroles, such as the creation of cavitands and super aryl-extended versions, has expanded their applications in molecular recognition, sensing, and as transmembrane carriers. acs.orgnih.govnih.gov

Strapped Calix(4)pyrroles

Strapped calix(4)pyrroles are a class of derivatives where a linker, or "strap," connects two of the meso-positions of the macrocycle. rsc.orgosti.gov This structural modification enhances the preorganization of the receptor, leading to increased binding affinities and selectivities for guest molecules, particularly anions. rsc.orgosti.govresearchgate.net

The synthesis of strapped calix(4)pyrroles can be achieved through various methods. One common approach is the [2+2] condensation of a dipyrromethane derivative with a diacyl chloride, such as isophthaloyl chloride. rsc.org Another strategy involves the reaction of a dipyrromethane with a dialdehyde. The nature of the strap can be varied to include different functional groups, such as fluorophores, to create sensory molecules. rsc.org

For example, a coumarin-strapped calix(4)pyrrole has been synthesized from a dipyrromethane precursor. rsc.org Chiral straps, such as those derived from BINOL, have also been incorporated to create receptors for the enantioselective recognition of anions. icm.edu.pl The reaction of a 5,5-dialkyldipyrromethane with a dialkylketone in the presence of boron trifluoride-etherate can also lead to the formation of strapped calix(4)pyrroles. nih.gov

The introduction of a strap significantly influences the conformational flexibility of the calix(4)pyrrole. researchgate.net Depending on the solvent and the presence of a guest, the macrocycle can exist in different conformations, such as the open 1,3-alternate conformation or a closed state upon anion binding. researchgate.net

Synthesis of N-Confused Calix(4)pyrrole Isomers

N-confused calix(4)pyrroles are constitutional isomers of the standard calix(4)pyrrole structure, where one of the pyrrole rings is "inverted," leading to a direct C-N bond within the macrocyclic framework. bas.bgbgsu.edu These isomers are often formed as byproducts during the acid-catalyzed condensation of pyrrole and ketones. nih.govbas.bg

The synthesis of this compound and its N-confused isomer can be achieved by reacting pyrrole and acetone in the presence of an acid catalyst. nih.govbas.bg The choice of catalyst and solvent can influence the ratio of the normal to the N-confused product. jyu.fi For example, using heteropolyacids as catalysts in chloroform has been shown to produce both isomers, which can then be separated by column chromatography. bas.bg Similarly, the use of trifluoroacetic acid in ethanol also yields a mixture of this compound and its N-confused isomer. nih.govmdpi.com

The formation of N-confused isomers is not limited to the parent octamethyl system. For instance, the condensation of a dipyrromethane containing an α,β-linkage with an aldehyde can lead to the formation of N-confused calix(4)phyrins. cas.cz The presence of impurities, such as isomeric dipyrromethanes, in the starting materials can also contribute to the formation of these confused isomers. cas.cz

The structural difference in N-confused calix(4)pyrroles leads to distinct chemical properties, including different anion binding behaviors and spectroscopic characteristics compared to their normal counterparts. bgsu.edu

Post-Synthetic Modification Strategies

Post-synthetic modification offers a powerful avenue for the functionalization of a pre-formed this compound core. researchgate.net This approach allows for the introduction of a wide range of functional groups that may not be compatible with the initial acid-catalyzed condensation conditions.

One of the most effective methods for post-synthetic modification is the lithiation of the calix(4)pyrrole followed by quenching with an electrophile. acs.org This strategy provides a direct route to C-rim monosubstituted calix(4)pyrroles. acs.org By carefully controlling the reaction conditions, it is possible to achieve regioselective monosubstitution, minimizing the formation of di- and tri-substituted products. acs.org A variety of electrophiles can be employed, leading to the introduction of functional groups such as carboxyl, ester, iodo, and formyl groups. acs.org

Another post-synthetic modification strategy involves electrophilic substitution reactions on the β-pyrrolic positions. While direct functionalization at these positions can be challenging, certain reactions have been developed. For instance, the reaction of this compound with acetyl chloride in the presence of a base can lead to the formation of an acylated derivative. nih.gov

These post-synthetic modifications are crucial for developing calix(4)pyrrole-based systems with specific functionalities for applications in sensing, catalysis, and materials science. researchgate.netraijmr.com

Conformational Dynamics and Structural Elucidation of Meso Octamethylcalix 4 Pyrrole

Inherent Conformational States (Cone, 1,3-Alternate, 1,2-Alternate)

meso-Octamethylcalix(4)pyrrole is a conformationally flexible macrocycle capable of existing in several distinct spatial arrangements. smolecule.com These arise from the relative orientations of the four pyrrole (B145914) rings that constitute the macrocyclic framework. The primary conformations are the cone , partial cone , 1,2-alternate , and 1,3-alternate . smolecule.comjyu.firsc.org

In the absence of a bound guest species, both theoretical calculations and X-ray crystallographic studies have shown that the 1,3-alternate conformation is the most thermodynamically stable form in solution and in the solid state. smolecule.comrsc.orggoogle.com In this arrangement, adjacent pyrrole rings are oriented in opposite directions, minimizing steric repulsion between the bulky methyl groups and optimizing electrostatic interactions. smolecule.comrsc.org The predicted order of stability for the various conformers in the absence of an anion is generally: 1,3-alternate > partial cone > 1,2-alternate > cone. rsc.org The 1,3-alternate form is favored due to beneficial electrostatic effects from the anti-parallel orientation of adjacent pyrrole pairs. rsc.org The cone conformation, by contrast, experiences electrostatic repulsion because all the pyrrole rings are oriented on the same side. rsc.org

The 1,2-alternate conformation has two adjacent pyrrole rings pointing one way and the other two pointing the opposite way. jyu.fi A flattened, chair-like 1,2-alternate conformation has been observed in the solid-state for derivatives like beta-octabromo-meso-octamethylcalix(4)pyrrole. ic.ac.uk

| Conformation | Description | Stability (uncomplexed) |

| 1,3-Alternate | Adjacent pyrrole rings point in opposite directions. | Most stable. smolecule.comrsc.org |

| Cone | All four pyrrole rings point in the same direction, forming a "bowl" or "cup" shape. | Least stable. rsc.org |

| 1,2-Alternate | Two adjacent pyrroles point up, and two adjacent pyrroles point down. | Intermediate stability. rsc.org |

| Partial Cone | Three pyrrole rings point in one direction, and one points in the opposite direction. | Intermediate stability. rsc.org |

Conformational Switching Induced by Guest Binding

A fundamental aspect of the receptor function of this compound is its ability to switch conformations upon binding a guest molecule, particularly an anion. smolecule.comrsc.org The binding of an anion within the macrocycle's central cavity triggers a significant conformational rearrangement from the thermodynamically favored 1,3-alternate state to the cone conformation. smolecule.comrsc.orgresearchgate.net

This transition is driven by the formation of multiple hydrogen bonds between the four pyrrolic N-H groups and the negatively charged guest. smolecule.comrsc.org In the cone conformation, these four N-H groups converge to create a well-defined binding pocket perfectly suited for anion coordination. smolecule.comnih.gov This guest-induced conformational lock is the key to its function as an anion receptor. nih.gov For instance, the binding of chloride or bromide anions locks the macrocycle into the cone conformation. nih.govrsc.org This change stabilizes the cone structure, which would otherwise be electrostatically unfavorable. rsc.org The process transforms the receptor from a relatively flat, open structure to a compact, cup-like shape that encapsulates the guest. smolecule.com

Solid-State Structural Analysis (X-ray Crystallography)

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structure of this compound in its various states. These studies provide definitive proof of the conformational states and the nature of host-guest interactions at an atomic level.

In its uncomplexed form, the solid-state structure confirms that this compound preferentially adopts the 1,3-alternate conformation. google.com However, upon complexation with anions such as chloride or bromide, the crystal structures consistently reveal a dramatic switch to the cone conformation. google.comnih.gov In these complexes, the anion is found nestled within the cavity formed by the four pyrrole N-H groups, which all point towards the center of the macrocycle. google.comnih.gov For example, crystal structures of complexes with tetra-butylammonium chloride and fluoride (B91410) salts show the calix nih.govpyrrole ligand in a cone-like arrangement, enabling the four NH protons to form hydrogen bonds with the halide anion. ic.ac.uk

The stability of the various conformations and host-guest complexes of this compound is governed by a network of non-covalent interactions. In the anion-bound cone conformation, the primary stabilizing forces are the hydrogen bonds between the pyrrolic N-H donors and the anionic guest.

X-ray crystallographic data provide precise measurements of these interactions. For example, in the chloride complex, the N-H···Cl⁻ hydrogen bond distances are in the range of 3.264(7) to 3.331(7) Å. ic.ac.uk When the smaller fluoride anion is bound, these distances shorten to 2.790(2) Å, indicating a stronger interaction. ic.ac.uk In complexes with bromide, the N-H···Br⁻ distances are necessarily longer, falling in ranges such as 3.410(4)–3.500(4) Å and 3.494(2)–3.540(2) Å depending on the specific crystalline environment. nih.gov Gas-phase calculations also highlight this trend, with calculated NH⋯X⁻ distances of 2.32 Å for chloride and 2.52 Å for bromide, reflecting stronger H-bonding with the smaller, more charge-dense anion. rsc.org

Solvent molecules can play a crucial role in the solid-state structure of this compound, often being incorporated into the crystal lattice and influencing the macrocycle's conformation. google.comic.ac.uk Rather than binding an anion, the pyrrole N-H groups can form hydrogen bonds with solvent molecules.

The specific solvent used during crystallization can dictate the resulting conformation.

Methanol (B129727): When crystallized with methanol, this compound forms a complex, 1·2MeOH, which adopts the 1,3-alternate conformation. In this structure, two methanol molecules are coordinated, each accepting hydrogen bonds from two different pyrrole moieties. google.comic.ac.uk

Dimethylformamide (DMF): In contrast, the bis-dimethylformamide complex, 1·2DMF, crystallizes in the 1,2-alternate conformation, with each DMF molecule bound to two N-H groups. google.com

Dimethyl Sulfoxide (B87167) (DMSO): Crystals of a 1:1 complex with DMSO also show the calixpyrrole in a 1,3-alternate conformation. google.comsoton.ac.uk Interestingly, this complex undergoes a temperature-dependent phase transition, shifting from a monoclinic to a triclinic crystal system upon cooling. soton.ac.uk

This demonstrates that even neutral guest molecules can influence the conformational landscape of the calix nih.govpyrrole, a behavior that is critical to its broader applications in supramolecular chemistry.

| Solvent Guest | Molar Ratio (Host:Guest) | Observed Conformation |

| Methanol | 1:2 | 1,3-Alternate google.comic.ac.uk |

| Dimethylformamide (DMF) | 1:2 | 1,2-Alternate google.com |

| Dimethyl Sulfoxide (DMSO) | 1:1 | 1,3-Alternate google.comsoton.ac.uk |

Molecular Recognition and Host Guest Chemistry of Meso Octamethylcalix 4 Pyrrole

Anion Binding Affinity and Selectivity

meso-Octamethylcalix(4)pyrrole is a well-established neutral receptor capable of binding a variety of anionic species through multiple hydrogen-bonding interactions. tandfonline.comnih.gov Its binding capabilities have been extensively studied, revealing a notable selectivity for certain anions over others. ic.ac.uk The affinity is governed by factors such as the anion's size, shape, and charge density, as well as the solvent environment. chemrxiv.orgnih.govnih.gov Generally, OMCP shows a strong preference for smaller, spherical anions with high charge density, such as fluoride (B91410) and chloride, compared to larger, more diffuse anions like bromide and iodide. chemrxiv.orgtandfonline.com

The binding process is often characterized by a 1:1 stoichiometry between the host (OMCP) and the guest anion. ic.ac.uknih.gov Upon complexation, the macrocycle reorganizes from its free 1,3-alternate state into a cone conformation to accommodate the anion within its central cavity. ic.ac.uknih.gov This interaction has been demonstrated to be effective for a range of anions, including halides and oxoanions. ic.ac.uk

The recognition of halide anions (F⁻, Cl⁻, Br⁻, I⁻) by this compound is a cornerstone of its host-guest chemistry. The primary mechanism involves the formation of a complex where the halide is positioned within the macrocycle's cavity, stabilized by multiple hydrogen bonds from the pyrrole (B145914) N-H groups. ic.ac.uknih.gov Theoretical studies confirm that these hydrogen bonding interactions are the dominant force in the complexation. nih.gov

The stability of these complexes is highly dependent on the specific halide. Titration experiments have quantified the binding affinities, showing a clear trend that correlates with the properties of the anions. ic.ac.uksemanticscholar.org The process is thermodynamically favorable, though the enthalpic and entropic contributions can be significantly influenced by the solvent and the nature of the counter-ion present. nih.govresearchgate.net For instance, studies in dichloromethane (B109758) revealed that the binding affinity for chloride is an order of magnitude lower when using tetraphenylphosphonium (B101447) (TPhP-Cl) as the salt compared to tetraethylammonium (B1195904) (TEA-Cl), highlighting the crucial role of ion-pairing effects in modulating the binding process. nih.gov

| Anion (as TBA Salt) | Binding Constant (Kₐ, M⁻¹) | Solvent | Reference |

|---|---|---|---|

| Fluoride (F⁻) | 17170 (±900) | CD₂Cl₂ | semanticscholar.org |

| Chloride (Cl⁻) | 350 (±5.5) | CD₂Cl₂ | semanticscholar.org |

| Chloride (Cl⁻) | 3.1 × 10⁴ | Dichloromethane | nih.gov |

| Bromide (Br⁻) | 10 (±0.5) | CD₂Cl₂ | semanticscholar.org |

| Iodide (I⁻) | Weak or no adduct | CDCl₃ | tandfonline.com |

The binding affinity of this compound for halides follows a distinct trend that is inversely related to the anion's ionic radius and directly related to its charge density. The smaller fluoride anion, with its high charge density, exhibits the strongest interaction, while the affinity decreases down the group for chloride, bromide, and iodide. chemrxiv.orgtandfonline.com

Crystal structure analyses provide a physical basis for this trend. In the fluoride complex, the N-to-F⁻ distances are approximately 2.790 Å. ic.ac.uk For the larger chloride anion, these distances increase to a range of 3.264–3.331 Å. ic.ac.uk This demonstrates that the smaller anions fit more snugly into the binding cavity, allowing for more optimal hydrogen bonding geometry. The weaker interaction with bromide is reflected in spectroscopic data, where the N-H stretching modes shift due to less effective hydrogen bonding compared to chloride. chemrxiv.orgrsc.orgnih.gov For even larger and more diffuse anions like iodide, the interaction is often too weak to be significant. tandfonline.com

The N-H···X⁻ hydrogen bond is the critical interaction driving the recognition of halides by this compound. Upon binding, the macrocycle adopts a cone conformation, orienting all four pyrrolic N-H groups toward the central cavity to act as a multidentate hydrogen-bond donor for the encapsulated anion. ic.ac.uknih.gov

X-ray crystallography has provided definitive evidence for this binding mode. In the solid-state structures of both chloride and fluoride complexes, the calix nih.govpyrrole ligand is in a cone-like conformation with the four N-H protons directly interacting with the halide anion. ic.ac.uk Theoretical studies using natural bond orbital (NBO) analysis further support this, indicating that the halide anions donate lone pair electrons to the σ*(N-H) antibonding orbitals of the OMCP, which is characteristic of a strong hydrogen bonding interaction. nih.gov Spectroscopic evidence from ¹H NMR shows a significant downfield shift of the N-H proton signals upon anion addition, confirming their involvement in hydrogen bonding. tandfonline.com

In addition to halides, this compound is capable of binding various oxoanions, such as nitrate (B79036) (NO₃⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and carboxylates (e.g., acetate, AcO⁻). ic.ac.ukias.ac.in The binding of these polyatomic anions is also driven by hydrogen bonding between the pyrrole N-H groups and the oxygen atoms of the guest. However, the binding affinities and mechanisms can differ from those of halides due to the different shapes, sizes, and charge distributions of oxoanions. chemrxiv.org

Studies show that OMCP can bind dihydrogen phosphate and acetate, with the latter often showing a notable affinity. ias.ac.in The binding of nitrate has also been investigated, although in some extraction studies, it showed no evidence of the ion pairing seen with halides like CsCl. acs.org The binding of larger oxoanions can be enhanced by modifying the calix nih.govpyrrole structure, for instance, by adding flexible arms with additional hydrogen bond donors, which can wrap around the guest. rsc.org

| Anion (as TBA Salt) | Binding Constant (Kₐ, M⁻¹) | Solvent | Reference |

|---|---|---|---|

| Dihydrogen Phosphate (H₂PO₄⁻) | <10 | CD₂Cl₂ | ic.ac.uk |

| Acetate (AcO⁻) | 1.0 × 10³ | DMSO-d₆ | rsc.org |

| Nitrate (NO₃⁻) | No ion pairing observed | Nitrobenzene/Water | acs.org |

Modifying the structure of the calix nih.govpyrrole scaffold is a key strategy for tuning its anion binding affinity and selectivity. tandfonline.comnih.gov Substituents can be introduced at the β-pyrrolic positions or, more commonly, at the meso-positions.

Introducing electron-withdrawing groups, such as nitro or chloro groups, onto aryl substituents at the meso-positions can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and higher binding affinities for anions like fluoride. tandfonline.com Conversely, electron-donating groups can decrease binding strength. researchgate.net For example, a theoretical study on β-octabromo-substituted OMCP predicted a stronger binding constant for halides compared to the parent OMCP, which was confirmed experimentally. semanticscholar.org In contrast, β-octamethoxy substitution resulted in a significantly weaker anion binding strength. semanticscholar.org

Furthermore, the introduction of larger aryl "walls" at the meso-positions can create deeper cavities, which can lead to enhanced binding through additional anion-π interactions, particularly with electron-deficient aromatic systems. rsc.orgtubitak.gov.tr Calix nih.govpyrroles with two phenyl units at the meso-positions were shown to increase the chloride anion binding constant by a factor of two to three. tubitak.gov.tr

Influence of Anion Size and Charge Density

Oxoanion Binding (e.g., Nitrate, Phosphate, Carboxylate)

Cation and Ion-Pair Recognition

Beyond its role as an anion receptor, this compound has been recognized for its ability to bind ion pairs. nih.govutexas.edu This typically occurs in a sequential process: the binding of an anion locks the macrocycle into its cone conformation, which in turn creates an electron-rich aromatic "cup" or cavity. nih.govnih.gov This cavity is well-suited to bind large, charge-diffuse cations such as cesium (Cs⁺) or organic cations like imidazolium (B1220033) and pyridinium (B92312). nih.govnih.govutexas.edu

This results in the formation of a ternary 1:1:1 complex, for example, a cesium:calix nih.govpyrrole:halide complex. acs.org Solvent-extraction studies have demonstrated that OMCP can act as an ion-pair receptor for cesium chloride and cesium bromide, facilitating their transfer from an aqueous phase to an organic solvent like nitrobenzene. acs.org The binding energy for the halide was found to be greater for chloride than for bromide, while the ion-pairing free energies with the cesium cation were nearly identical for both halides. acs.org This dual-binding capability allows OMCP to function as a transmembrane transporter for salts, with studies showing it can selectively transport CsCl across model phospholipid bilayers. nih.gov A proposed "capture-bind" mechanism suggests that the cation (e.g., Cs⁺) is first captured by the anion (e.g., Cl⁻) at a distance before being bound within the cavity formed by the anion-receptor complex. acs.org

Alkali Metal Ion and Bis-Cation Interactions

While initially recognized for its anion binding capabilities, this compound has also been shown to interact with cations, particularly in the context of ion-pair recognition. nih.gov The macrocycle can bind large, charge-diffuse cations like cesium. nih.gov This binding often occurs when an anion is already complexed within the pyrrole N-H framework, which preorganizes the calix soton.ac.ukpyrrole into a cone conformation. This conformation creates an electron-rich aromatic "cup" that is suitable for cation binding. nih.gov

Solvent-extraction studies have provided evidence that this compound can act as an ion-pair receptor for cesium chloride and cesium bromide. acs.orgcapes.gov.br The stoichiometry of this interaction in a water-nitrobenzene system was determined to be a 1:1:1 complex of cesium, calix soton.ac.ukpyrrole, and the halide anion. acs.org The binding energy for the halide anion was found to be approximately 7 kJ/mol greater for chloride than for bromide. acs.org Interestingly, the ion-pairing free energies between the cesium cation and the calix soton.ac.ukpyrrole-halide complex were nearly identical for both halides, which is consistent with a model where the Cs+ cation is situated within the calix soton.ac.ukpyrrole bowl. acs.org

Furthermore, this compound can form complexes with bis-cations, such as certain pyridinium and imidazolium dications. nih.govsoton.ac.uk These bis-cations can link two separate calix soton.ac.ukpyrrole-anion complexes, forming sandwich-type structures. nih.govsoton.ac.uk This is achieved through the binding of each cationic head of the bis-cation into the electron-rich cavities of two different calix soton.ac.ukpyrrole-anion complexes. nih.gov

Heavy Metal Ion Complexation

The ability of calix soton.ac.ukpyrrole derivatives to bind heavy metal ions has been a subject of study. While research on the direct complexation of heavy metals by the parent this compound is not as extensive as for anions, related systems have shown promise. For instance, modified calix soton.ac.ukpyrroles have been investigated for their interaction with mercury(II) ions. rsc.org The deprotonated form of meso-octamethylcalix soton.ac.ukpyrrole has been shown to complex with iron. rsc.org The complexation abilities of this compound suggest its potential use in extracting heavy metals from aqueous solutions. smolecule.com

Mechanisms of Ion-Pair Complexation (e.g., Cation-π Interactions)

The complexation of ion pairs by this compound involves a cooperative interplay of different non-covalent interactions. A primary driving force is the hydrogen bonding between the four pyrrole N-H groups and an anion. osti.gov This interaction locks the flexible macrocycle into a cone conformation. nih.gov

This anion-induced conformational change is crucial as it creates a well-defined, electron-rich aromatic cavity. This cavity is then capable of binding a cation, primarily through cation-π interactions between the positively charged guest and the π-electron clouds of the pyrrole rings. researchgate.net The size and charge diffuseness of the cation are important factors in the stability of these complexes. nih.gov Large cations such as cesium and organic cations like imidazolium and pyridinium are particularly well-suited for this type of binding.

Recognition of Neutral Guest Molecules

In addition to its affinity for ions, this compound is also capable of binding a variety of small, neutral organic molecules. ic.ac.ukresearchgate.net This recognition is typically achieved through hydrogen bonding interactions between the pyrrole N-H groups and polar functional groups on the guest molecule.

Binding of Alcohols and Amides

This compound has been shown to form complexes with neutral molecules such as short-chain alcohols and amides in solution. ic.ac.uk 1H NMR titration experiments have been used to study these interactions and determine their stability constants. The binding is generally of a 1:1 stoichiometry in solution. ic.ac.uk

For example, single crystals of this compound complexed with methanol (B129727) have been isolated. ic.ac.uk The solid-state structure reveals that the calix soton.ac.ukpyrrole adopts a 1,3-alternate conformation, with two methanol molecules coordinated to the macrocycle. Each methanol molecule is hydrogen-bonded to two pyrrole moieties. ic.ac.uk A complex with dimethylformamide (DMF) has also been characterized in the solid state. ic.ac.uk

The table below presents the stability constants for the complexation of this compound with various neutral guests in benzene-d6.

| Guest Molecule | Stability Constant (K) in M⁻¹ |

| Methanol | 10 ± 1 |

| Ethanol (B145695) | 12 ± 1 |

| tert-Butanol | 5 ± 1 |

| Dimethylformamide (DMF) | 25 ± 2 |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 ± 2 |

Data sourced from 1H NMR titration experiments in benzene-d6. ic.ac.uk

Cooperative Binding Effects

Cooperative binding is a phenomenon where the binding of one guest molecule to a host influences the binding of a second guest. In the context of this compound, this effect is prominent in ion-pair recognition, as discussed earlier. The binding of an anion significantly enhances the affinity for a subsequent cation. nih.gov

Cooperative effects can also be observed in the binding of neutral molecules. For instance, the interaction of meso-octamethylcalix soton.ac.ukpyrrolato aluminate with alcohols demonstrates a form of metal-ligand cooperativity. rsc.orgrsc.org This system can activate the O-H bond of various alcohols, and this process can be reversible. rsc.orgrsc.org

Furthermore, the binding of one type of guest can influence the selectivity for another. The presence of a bound anion can alter the electronic properties of the calix soton.ac.ukpyrrole cavity, thereby modulating its interaction with other neutral or charged species.

Advanced Spectroscopic and Analytical Methodologies in Host Guest Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Characterization

NMR spectroscopy is a cornerstone technique for elucidating the structural and dynamic aspects of host-guest complexation involving meso-octamethylcalix pyrrole (B145914).

Chemical Shift Perturbations and Stoichiometry Determination

The binding of a guest molecule to meso-octamethylcalix pyrrole induces changes in the local electronic environment of the host's protons, leading to observable chemical shift perturbations in the ¹H NMR spectrum. These shifts are instrumental in identifying the binding sites and assessing the strength of the interaction. For instance, the pyrrole NH protons are particularly sensitive to anion binding, typically exhibiting a significant downfield shift upon complexation due to the formation of hydrogen bonds. nih.gov

Titration experiments, where the concentration of the guest is systematically varied while monitoring the chemical shifts of the host's protons, are routinely employed to determine the stoichiometry of the complex. nih.gov The resulting data can be plotted as the change in chemical shift (Δδ) versus the guest concentration and fitted to various binding models. A 1:1 binding stoichiometry is commonly observed for the interaction of meso-octamethylcalix pyrrole with various anions and neutral molecules. nih.govic.ac.uk Job plot analysis, a continuous variation method, can also be used to confirm the stoichiometry of the complex in solution. nih.gov

For example, in ¹H NMR titration experiments with bis-imidazolium bromide, increasing amounts of meso-octamethylcalix pyrrole led to the shielding of the imidazolium (B1220033) C-H protons, causing them to shift to a lower field. nih.gov This observation is consistent with the binding of the bromide anion by the calix pyrrole. soton.ac.uk

Solution-State Conformational Analysis by NMR

Meso-octamethylcalix pyrrole can adopt several conformations in solution, with the 1,3-alternate, cone, partial cone, and flattened 1,2-alternate conformations being the most common. nih.govias.ac.in NMR spectroscopy, particularly through-space techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), is invaluable for determining the predominant conformation in solution.

In its free state, meso-octamethylcalix pyrrole typically exists in a fast-exchanging equilibrium between different conformations. However, upon binding a guest, the macrocycle often locks into a specific conformation. For instance, the binding of anions like chloride and fluoride (B91410) has been shown to stabilize the cone conformation, where all four pyrrole NH groups point in the same direction to form a binding cavity. ic.ac.uknih.gov This is evidenced by variable temperature ¹H NMR studies, where the single meso-methyl resonance at room temperature splits into two distinct signals at lower temperatures, corresponding to the axial and equatorial methyl groups in the fixed cone conformation. ic.ac.uk ROESY experiments on anion complexes have shown correlations between the pyrrole NH protons and all three non-equivalent meso-methyl groups, further confirming the cone conformation in solution. rsc.org

Calorimetric Techniques (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Thermodynamic Parameter Determination (ΔH, ΔS, ΔG)

By titrating a solution of the guest into a solution of the host, ITC measures the heat released or absorbed upon complex formation. From a single ITC experiment, the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction can be determined. The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

ITC studies on meso-octamethylcalix pyrrole have revealed that its binding with various guests can be either enthalpically or entropically driven, depending on the nature of the guest and the solvent. nih.gov For instance, the complexation of chloride anions in various organic solvents is often characterized by a favorable enthalpic contribution, which is sometimes offset by an unfavorable entropic penalty. nih.gov The thermodynamic data obtained from ITC provides crucial insights into the forces driving the complexation, such as hydrogen bonding, van der Waals interactions, and solvent effects. nih.gov

Table 1: Thermodynamic Parameters for the Binding of Anions with meso-Octamethylcalix pyrrole in Acetonitrile (B52724) at 303 K researchgate.net

| Anion (as Tetrabutylammonium (B224687) Salt) | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| F⁻ | 2.8 x 10³ | -4.8 | -10.2 | 5.4 |

| Cl⁻ | 1.1 x 10⁴ | -5.6 | -8.5 | 2.9 |

| Br⁻ | 1.8 x 10³ | -4.5 | -7.6 | 3.1 |

| I⁻ | < 10 | - | - | - |

| H₂PO₄⁻ | 2.1 x 10⁴ | -5.9 | -7.2 | 1.3 |

| OAc⁻ | 1.9 x 10³ | -4.5 | -6.3 | 1.8 |

Data obtained from ITC measurements. Fluoride was used as the trihydrate.

Spectroscopic Techniques for Recognition Sensing

UV-Visible and fluorescence spectroscopy are widely used to develop sensory systems based on meso-octamethylcalix pyrrole for the detection of specific analytes.

UV-Visible and Fluorescence Spectroscopy for Sensing

While meso-octamethylcalix pyrrole itself does not have a strong chromophore or fluorophore, it can be functionalized with signaling units to create colorimetric or fluorescent sensors. researchgate.netscielo.br The binding of a guest to the calix pyrrole core can induce a change in the electronic properties of the attached signaling molecule, resulting in a detectable change in the UV-Visible absorption or fluorescence emission spectrum.

For example, meso-octamethylcalix pyrroles functionalized with arylazo groups have been shown to act as colorimetric sensors for fluoride ions. researchgate.net The addition of fluoride to a solution of these compounds in DMSO results in a distinct color change visible to the naked eye, which corresponds to a significant shift in the UV-Visible absorption spectrum. researchgate.net

Similarly, fluorescent sensors can be developed by incorporating fluorogenic moieties into the calix pyrrole structure. The binding of an analyte can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. These sensory systems offer high sensitivity and selectivity for the detection of various anions and neutral molecules. chemrxiv.org

Electrochemical Studies of Host-Guest Interactions

Electrochemical methods, particularly cyclic voltammetry (CV) and square-wave voltammetry (SWV), have been instrumental in studying the host-guest interactions of meso-octamethylcalix researchgate.netpyrrole and its derivatives. selcuk.edu.trnih.govresearchgate.net These techniques are highly sensitive to changes in the electronic environment of a redox-active center upon complexation.

By functionalizing the calix researchgate.netpyrrole scaffold with a redox-active moiety like ferrocene (B1249389), researchers can monitor the binding of anions through perturbations in the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net For a ferrocene-substituted calix researchgate.netpyrrole, the addition of anions such as fluoride, chloride, and dihydrogen phosphate (B84403) resulted in cathodic shifts of the redox potential. researchgate.net These shifts are attributed to the hydrogen bonding interactions between the pyrrole NH groups, and in some cases the ferrocene cyclopentadienyl (B1206354) CH groups, with the anion. researchgate.net

The magnitude of the potential shift can provide information about the strength of the interaction. For instance, in a study of a monotetrathiafulvalene-calix researchgate.netpyrrole, a significant cathodic shift of -145 mV was observed upon the addition of chloride ions, indicating a strong interaction. nih.gov

Electrochemical studies have also been employed to investigate facilitated anion transfer across liquid-liquid interfaces. The transfer of anions like chloride, bromide, and nitrite (B80452) at a micro-water/1,2-dichloroethane interface was facilitated by β-octafluoro-meso-octamethylcalix researchgate.netpyrrole. nih.gov The electrochemical measurements provided insights into the kinetics of this transport process. nih.gov

Furthermore, meso-octamethylcalix researchgate.netpyrrole has been used to modify glassy carbon electrodes. selcuk.edu.tr The electrochemical oxidation of the calix researchgate.netpyrrole leads to the formation of a film on the electrode surface. These modified electrodes can then be used for sensing applications, leveraging the anion binding capabilities of the immobilized receptor. selcuk.edu.tr

Table 2: Cathodic Shifts (ΔE) in the Redox Potential of Ferrocene-Substituted Calix researchgate.netpyrrole upon Anion Binding

| Anion | ΔE (mV) |

| Dihydrogen Phosphate | ~100 |

| Chloride | Modest |

| Fluoride | Modest |

Data sourced from a study on a ferrocene-substituted calix researchgate.netpyrrole. researchgate.net

Mass Spectrometry for Complex Stoichiometry and Stability

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a vital tool for determining the stoichiometry and assessing the stability of host-guest complexes involving meso-octamethylcalix researchgate.netpyrrole. researchgate.netnih.gov This technique allows for the direct observation of noncovalent complexes in the gas phase.

ESI-MS has been successfully used to identify the formation of complexes between meso-octamethylcalix researchgate.netpyrrole and various anions, including chloride, bromide, iodide, nitrate (B79036), and acetate. nih.gov The molecular weight characterization provided by mass spectrometry confirms the identity of the complexed species. For chloride and bromide complexes, the characteristic isotopic distribution of these halogens provides further confirmation. nih.gov

The stoichiometry of the complexes can be readily determined from the mass-to-charge ratio (m/z) of the observed ions. For example, studies have shown the formation of 1:1 complexes between meso-octamethylcalix researchgate.netpyrrole and the univalent thallium cation (Tl⁺). researchgate.net Similarly, in solvent extraction studies, mass spectrometry can help confirm the formation of ion-paired complexes, such as a 1:1:1 cesium:calix researchgate.netpyrrole:halide species. acs.org

Ion-mobility mass spectrometry (IM-MS) provides an additional dimension of analysis by separating ions based on their size and shape. This technique has been used to screen the anion binding properties of functionalized calix researchgate.netpyrroles, revealing the formation of complexes with a range of anions and providing insights into their binding geometries. rsc.org

While ESI-MS is effective in detecting the formation of complexes, it has been noted that for some anions, such as sulfate (B86663) and phosphate, complex formation with meso-octamethylcalix researchgate.netpyrrole is not observed under typical ESI-MS conditions, which may be due to steric hindrance or unfavorable energetic conditions for gas-phase complexation. nih.gov

Table 3: Anions Complexed with meso-Octamethylcalix researchgate.netpyrrole Detected by ESI-MS

| Anion | Complex Observed |

| Chloride | Yes |

| Bromide | Yes |

| Iodide | Yes |

| Nitrate | Yes |

| Acetate | Yes |

| Sulfate | No |

| Phosphate | No |

Data sourced from a study on anion identification using ESI-MS. nih.gov

Theoretical and Computational Investigations of Meso Octamethylcalix 4 Pyrrole Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the geometry, electronic structure, and interaction energies of OMCP with various guest species. nih.govnih.govchemrxiv.orgrsc.org DFT methods, such as the B3LYP functional, have proven effective in optimizing the structures of OMCP and its complexes, providing a reliable foundation for further analysis. nih.govnih.gov

DFT calculations are instrumental in predicting the binding energies and enthalpies of complex formation between OMCP and different ions. For instance, theoretical studies on the interaction of OMCP with halide anions (F⁻, Cl⁻, and Br⁻) and cesium halides (CsF, CsCl, and CsBr) have been performed using the B3LYP method with the 6-31+G(d) basis set. nih.gov These calculations reveal that hydrogen bonding is the dominant interaction, with halide anions donating lone pair electrons to the σ(N-H) and σ(C-H) antibonding orbitals of the OMCP. nih.gov

In complexes with cesium halides, electrostatic interactions between the halide anion and the Cs⁺ cation, as well as cation-π interactions between the metal ion and the pyrrole (B145914) rings, play a significant role. nih.gov The calculated binding energy for the chloride anion with OMCP is approximately 2.37 eV. chemrxiv.org Similarly, the binding energy for the bromide anion is calculated to be 2.04 eV. chemrxiv.org These theoretical predictions are consistent with experimental observations that show strong binding for F⁻ and Cl⁻, weaker binding for Br⁻, and negligible interaction with I⁻. chemrxiv.org

The table below summarizes the calculated binding energies for selected anions with meso-octamethylcalix(4)pyrrole.

| Guest Ion | Calculated Binding Energy (eV) |

| Chloride (Cl⁻) | 2.37 chemrxiv.org |

| Bromide (Br⁻) | 2.04 chemrxiv.org |

| Nitrate (B79036) (NO₃⁻) | 2.08 chemrxiv.org |

It's important to note that the binding energies can be influenced by the computational model, including the choice of functional and basis set. For example, studies on strapped calix researchgate.netpyrroles have shown that DFT calculations can predict the relative binding strengths of different derivatives with anions like chloride. nih.gov

The conformational flexibility of calix researchgate.netpyrroles is a key determinant of their function. DFT calculations have been used to map the conformational landscape of OMCP, identifying the relative stabilities of its different conformers. researchgate.netresearchgate.net The four primary conformations are the cone, partial cone, 1,2-alternate, and 1,3-alternate.

Theoretical studies have shown that in the gas phase and in nonpolar solvents, the 1,3-alternate conformation is generally the most stable. researchgate.net However, upon complexation with anions, the cone conformation, where all four pyrrole NH groups point in the same direction to form a binding pocket, becomes favored. nih.gov This preorganization into a cone conformation is crucial for its role as an ion-pair receptor, allowing for the simultaneous binding of an anion within the cavity and a cation in the aromatic "cup". nih.gov

The relative stability of these conformations can be influenced by the solvent environment, a factor that can be incorporated into computational models. researchgate.net

Prediction of Binding Energies and Enthalpies

Natural Bond Orbital (NBO) Analysis for Interaction Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to understand the nature of intermolecular interactions within the OMCP complexes. nih.gov NBO analysis provides a localized, "natural Lewis structure" representation of the electron density, allowing for the characterization of donor-acceptor interactions, such as hydrogen bonds. nih.govwikipedia.org

In the context of OMCP-anion complexes, NBO analysis has confirmed that the primary interaction involves the donation of electron density from the lone pairs of the halide anion to the antibonding σ(N-H) and σ(C-H) orbitals of the OMCP macrocycle. nih.gov This charge transfer stabilizes the complex and is a hallmark of strong hydrogen bonding.

Furthermore, NBO analysis can quantify the charge distribution within the complex. For instance, in the nitrate-OMCP complex, the NBO charges on the hydrogen-bonded oxygen atom of the nitrate are different from the free oxygen atoms, providing insight into the specific binding mode. chemrxiv.org

The table below presents selected NBO analysis data for halide complexes of this compound.

| Complex | Interaction Type | Key Orbital Interaction |

| OMCP·Cl⁻ | Hydrogen Bonding | LP(Cl⁻) → σ(N-H) nih.gov |

| OMCP·Br⁻ | Hydrogen Bonding | LP(Br⁻) → σ(N-H) nih.gov |

| Cs⁺·OMCP·Cl⁻ | Hydrogen Bonding, Cation-π | LP(Cl⁻) → σ(N-H), π(pyrrole) → LP(Cs⁺) nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides static pictures of molecular structures and energetics, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of OMCP systems over time. MD simulations can provide insights into the conformational changes, solvent effects, and transport properties of OMCP and its complexes.

For example, MD simulations can be used to study the process of ion-pair transport across a lipid bilayer mediated by OMCP. nih.gov These simulations can help elucidate the mechanism by which the OMCP-salt complex moves through the membrane, providing a molecular-level understanding of this important function. Ultrafast infrared spectroscopies, which probe molecular motions on very short timescales, have been used to study the vibrational relaxation dynamics of OMCP-halide complexes, revealing differences in structural fluctuations between chloride and bromide complexes. nih.gov

Anharmonic Calculations of Vibrational Spectra

Vibrational spectroscopy is a key experimental technique for probing the structure and interactions of OMCP complexes. To accurately interpret experimental infrared (IR) spectra, theoretical calculations of vibrational frequencies are essential. While harmonic frequency calculations are a common starting point, they often deviate from experimental values, especially for systems with strong hydrogen bonds.

Anharmonic calculations, such as those using vibrational perturbation theory (VPT2), provide more accurate predictions of vibrational frequencies by accounting for the anharmonicity of the potential energy surface. chemrxiv.org These calculations have been successfully applied to the study of halide complexes of OMCP, where the NH stretching modes are particularly sensitive to the strength of the hydrogen bond with the anion. chemrxiv.org The calculated anharmonic frequencies for the NH stretches in OMCP-halide complexes show good agreement with experimental cryogenic ion vibrational spectra, allowing for a detailed assignment of the observed spectral features. chemrxiv.org

Solvation Effects in Computational Models

The solvent environment can significantly influence the binding properties and conformational preferences of OMCP. chemrxiv.orgresearchgate.netnih.gov Therefore, it is crucial to include solvation effects in computational models to obtain realistic predictions.

One common approach is the use of polarizable continuum models (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govchemrxiv.org PCM calculations have been used to study the effect of different solvents, such as acetonitrile (B52724) and DMSO, on the binding of anions to OMCP. nih.gov These models can capture the general trends in how solvent polarity affects binding affinities. For instance, computational studies have shown that the stability of different OMCP conformers can change significantly when moving from the gas phase to a solvent like dichloromethane (B109758). researchgate.net

Supramolecular Architectures and Self Assembly Involving Meso Octamethylcalix 4 Pyrrole

Formation of Dimeric and Oligomeric Calix(4)pyrrole Systems

The creation of dimeric and oligomeric structures from calix(4)pyrrole units is a well-established strategy to produce receptors with enhanced binding capabilities and unique structural features. These systems can be formed through both covalent linkages and non-covalent self-assembly.

Functionalization at the meso-positions has been a common and effective route to covalently link two calix(4)pyrrole units, creating a variety of bis-calix tdx.catpyrroles. osti.gov For instance, researchers have reported dimeric calix tdx.catpyrrole (B145914) systems connected by moieties such as an m-phthaloyl-bis-amide linker. osti.gov Another powerful method involves the use of "click reactions" to efficiently prepare oligomeric calix tdx.catpyrroles from azide-functionalized core structures and alkyne-functionalized calix tdx.catpyrrole units. osti.gov

Non-covalent interactions are also pivotal in the formation of dimeric assemblies. Studies have shown that tetraurea-functionalized calix tdx.catpyrrole derivatives can self-assemble into dimeric capsules through intermolecular hydrogen bonding. smolecule.comscilit.com In the solid state, even unsubstituted calix tdx.catpyrrole anions have been observed to self-assemble into dimers. google.com These assemblies often exhibit cooperative binding, where the combined system shows enhanced affinity for guests compared to the individual monomeric units. osti.gov

| Assembly Type | Linkage/Interaction | Description | References |

| Covalent Dimer | m-Phthaloyl-bis-amide | Two calix tdx.catpyrrole units are covalently joined via a bis-amide moiety attached to their meso-positions. | osti.gov |

| Covalent Oligomer | "Click" Chemistry | Azide- and alkyne-functionalized calix tdx.catpyrroles are linked via copper-catalyzed cycloaddition reactions. | osti.gov |

| Non-Covalent Dimer | Hydrogen Bonding | Tetraurea-functionalized calix tdx.catpyrroles form dimeric capsules stabilized by hydrogen bonds. | smolecule.comscilit.com |

| Non-Covalent Dimer | Anionic Self-Assembly | In the solid state, deprotonated calix tdx.catpyrrole anions form dimeric structures. | google.com |

Construction of Molecular Capsules and Containers

The unique structure of meso-octamethylcalix(4)pyrrole makes it an ideal component for building molecular capsules and containers. scilit.com These architectures create well-defined cavities capable of encapsulating specific guest molecules, leading to applications in sensing, transport, and catalysis. smolecule.comscilit.com

Dimeric capsules represent a significant class of such containers. These are often formed by the self-assembly of two calix tdx.catpyrrole units, creating an enclosed space. smolecule.comacs.org For example, large, capsule-like bis-calix tdx.catpyrroles have been synthesized that possess a substantial internal cavity capable of hosting various oxoanions. rsc.org The formation of these capsules can be driven by hydrogen bonding interactions between functional groups appended to the calix tdx.catpyrrole scaffold. smolecule.com

Metal coordination provides another elegant strategy for constructing these containers. Researchers have developed a molecular capsule by linking two bis-calix tdx.catpyrrole units with a silver(I) ion, which demonstrated selective recognition of fluoride (B91410) anions. acs.org Calix tdx.catpyrroles have also been used to create unimolecular metallo-cages. acs.org The ability of these systems to function as "molecular containers" has been highlighted by their use as carriers for the transport of ions across membranes. scilit.com

| Container Type | Assembly Principle | Guest(s) | References |

| Dimeric Capsule | Hydrogen Bonding (Tetraurea derivatives) | Specific small molecules | smolecule.com |

| Bis-Calix tdx.catpyrrole Capsule | Covalent Linkage | Oxoanions | rsc.org |

| Metallo-Capsule | Ag(I) Ion Coordination | Fluoride anions | acs.org |

| Ion-Pair Transporter | Host-Guest Complexation | Ions (e.g., CsCl, CsBr) | scilit.comresearchgate.net |

Covalent and Non-Covalent Supramolecular Frameworks

Beyond discrete dimers and capsules, this compound can be incorporated into larger, extended supramolecular frameworks through both covalent and non-covalent bonds. acs.orgrsc.org

Non-Covalent Frameworks are formed through reversible self-assembly processes, governed by interactions such as hydrogen bonding, anion-π interactions, and van der Waals forces. rsc.orgnih.gov A notable example is the construction of a linear supramolecular polymer based on a calix tdx.catpyrrole bearing a ureidopyrimidinone unit. rsc.org This system was built using an orthogonal self-assembly approach, which combines two distinct, non-interfering interactions: the quadruple hydrogen bonding of the ureidopyrimidinone units to drive polymerization and the anion-binding properties of the calix tdx.catpyrrole cavity to control the process. rsc.org This resulted in a thermo- and chemical-responsive material. rsc.org

Covalent Frameworks involve the creation of robust, permanent bonds between the calix tdx.catpyrrole building blocks. These structures include bis-calix tdx.catpyrroles with fully covalent architectures, designed for specific recognition tasks. acs.org Functionalization through the meso or β-pyrrolic positions allows for the creation of covalently linked mono-walled bis-calix tdx.catpyrroles, which can be further extended into larger, more complex structures. osti.gov These covalent systems often provide a higher degree of preorganization compared to their non-covalent counterparts, which can lead to enhanced binding affinity and selectivity for target guests. rsc.orgnih.gov

Crystal Engineering and Solid-State Assemblies

Crystal engineering with this compound involves understanding and controlling how the molecules arrange themselves in the solid state. researchgate.net X-ray crystallography has been an indispensable tool, revealing a rich variety of solid-state assemblies and providing insight into the non-covalent interactions that govern them. cdnsciencepub.comgoogle.com

Solid-state studies have unveiled unexpected supramolecular interactions involving both the calix tdx.catpyrrole units and solvent molecules. acs.org The conformation of the macrocycle is highly dependent on the guest it binds. In the absence of a suitable guest, this compound often prefers a 1,3-alternate conformation. rsc.orgnih.gov However, upon complexation, its structure adapts to optimize interactions. For example, X-ray analysis has shown that:

When complexed with a chloride anion, it adopts a cone conformation , with all four pyrrole NH groups pointing to one side to form hydrogen bonds with the anion. cdnsciencepub.comgoogle.com

In the presence of two methanol (B129727) molecules, it forms a bis-methanol complex in a 1,3-alternate conformation , where two opposing pyrrole units bind to each methanol molecule. google.com

With dimethylformamide (DMF), it can adopt a 1,2-alternate conformation . google.com

These findings demonstrate the conformational lability of the calix tdx.catpyrrole scaffold and how it can be manipulated in the solid state through host-guest chemistry. The predictable formation of hydrogen-bonded networks, such as the common N–H···O heterosynthons observed in complexes with carboxylate anions, is a key principle in the crystal engineering of these systems. researchgate.net

| Guest Molecule | Calix tdx.catpyrrole Conformation | Key Interaction | References |

| Chloride (Cl⁻) | Cone | Four N-H···Cl⁻ hydrogen bonds | cdnsciencepub.comgoogle.com |

| Methanol (2 equivalents) | 1,3-Alternate | N-H···O hydrogen bonds | google.com |

| Dimethylformamide (DMF) | 1,2-Alternate | N-H···O hydrogen bonds | google.com |

| Dimethylsulfoxide (DMSO) | 1,3'-Alternate | Single N-H···O hydrogen bond | google.com |

| (No Guest) | 1,3-Alternate | Thermodynamically favored state | rsc.orgnih.gov |

Applications in Chemical Systems Excluding Clinical/biological

Chemical Sensing Platforms

The ability of meso-octamethylcalix sci-hub.sepyrrole (B145914) to form complexes with a variety of guest molecules makes it a valuable component in the development of chemical sensors. smolecule.com Its applications in this field are primarily centered around optical and electrochemical detection methods for the recognition of pollutants and other specific analytes.

Optical and Electrochemical Sensor Development

The development of sensors based on meso-octamethylcalix sci-hub.sepyrrole often involves its incorporation into various platforms that can translate the binding event into a measurable signal. These sensors can be broadly categorized as optical and electrochemical.

Optical Sensors: These sensors utilize changes in optical properties, such as color or fluorescence, upon analyte binding. For instance, functionalized calix sci-hub.sepyrroles have been designed as chromogenic receptors, where the binding of an ion pair leads to a visible color change. nih.gov Another approach involves creating fluorescent "turn-on" sensors. In one such example, a sensor based on octamethylcalix sci-hub.sepyrrole was developed for the highly sensitive detection of the fluoride (B91410) anion. frontierspecialtychemicals.com The complexation behavior of calix sci-hub.sepyrroles with anions has been extensively studied using fluorescent and colorimetric signaling devices. icm.edu.pl